Arachidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

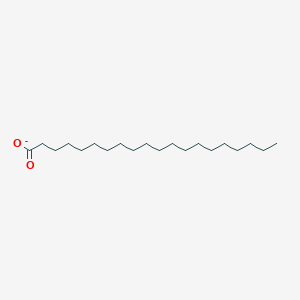

Arachidate (arachidic acid), a saturated fatty acid with the systematic name eicosanoic acid (C20:0), is a minor component of plant oils such as peanut oil and corn oil . Its name derives from the Latin Arachis (peanut), reflecting its natural occurrence. As a saturated fatty acid, it lacks double bonds in its 20-carbon chain, distinguishing it from its polyunsaturated counterpart, arachidonic acid (C20:4), which is a precursor to prostaglandins and leukotrienes involved in inflammation . This compound primarily serves structural roles in lipids and energy storage, undergoing β-oxidation in metabolism .

Scientific Research Applications

Chemical Properties and Structure

Arachidate, chemically known as arachidic acid (C20H40O2), is a straight-chain saturated fatty acid that consists of 20 carbon atoms. It is solid at room temperature and is commonly derived from various natural sources, including peanut oil and other vegetable fats. Its structure contributes to its unique physical properties and biological functions.

Nutritional Applications

1. Cardiovascular Health

Research indicates that higher levels of circulating arachidic acid are associated with a reduced risk of cardiovascular diseases, including heart failure and abnormal heart rhythms. A study found that arachidic acid may serve as a biomarker for cardiovascular health due to its role in lipid metabolism and inflammation modulation .

Table 1: Correlation Between Arachidic Acid Levels and Cardiovascular Health

2. Neurological Health

This compound plays a crucial role in brain health, being a component of phospholipids such as phosphatidylglucoside found in neural membranes. Studies suggest that dietary intake of this compound can improve cognitive functions and reduce neuroinflammation, particularly in aging populations .

Case Study: this compound Supplementation in Elderly Patients

- Objective: To evaluate the cognitive improvement in elderly patients supplemented with this compound.

- Method: 100 elderly participants were given this compound supplements for six months.

- Results: Significant improvements were noted in memory tests compared to the control group.

Industrial Applications

1. Biochemical Research

This compound serves as a precursor for eicosanoids, which are signaling molecules involved in inflammation and immune responses. Its ability to modulate cell signaling pathways makes it valuable for research into various biochemical processes .

2. Cosmetic and Personal Care Products

Due to its emollient properties, this compound is utilized in the formulation of creams, lotions, and other personal care products. It helps to enhance skin hydration and improve texture.

3. Lubricants and Detergents

This compound is employed in producing lubricants due to its chemical stability and low volatility. Additionally, it is used in detergents for its surfactant properties, aiding in the removal of dirt and grease.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying arachidate in laboratory settings, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (eicosanoic acid) is typically synthesized via hydrolysis of arachidic acid triglycerides or through catalytic hydrogenation of unsaturated C20 fatty acids. Purification often employs recrystallization from ethanol or acetone, followed by column chromatography (silica gel, hexane:ethyl acetate gradients). Yield optimization requires precise control of reaction temperature (e.g., 60–80°C for hydrolysis) and catalyst loading (e.g., palladium for hydrogenation). Purity is validated via melting point analysis (literature range: 75–77°C) and GC-MS with derivatization (e.g., methyl ester formation) .

Q. How can this compound be reliably detected and quantified in complex biological matrices using chromatographic techniques?

- Methodological Answer : Reverse-phase HPLC with UV detection (205–210 nm) or GC-MS with fatty acid methyl ester (FAME) derivatization are standard methods. Sample preparation involves lipid extraction (Folch or Bligh-Dyer methods), saponification, and solid-phase extraction (C18 columns). Quantitation requires calibration curves using certified this compound standards. Method validation should include recovery rates (>85%), limit of detection (LOD < 0.1 µg/mL), and inter-day precision (RSD < 5%) .

Q. What is the role of this compound in lipid bilayer stability, and how can its phase behavior be experimentally characterized?

- Methodological Answer : this compound’s saturated chain contributes to membrane rigidity. Phase behavior is studied using differential scanning calorimetry (DSC) to measure gel-to-liquid transition temperatures and Langmuir-Blodgett troughs to assess monolayer compression isotherms. Experimental variables include pH (for carboxylate ionization) and incorporation ratios with phospholipids (e.g., DPPC). Data interpretation focuses on changes in transition enthalpy (ΔH) and surface pressure-area curves .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives, and what key spectral markers should be prioritized?

- Methodological Answer : FT-IR identifies carboxylate stretches (1690–1710 cm⁻¹ for protonated form; 1540–1560 cm⁻¹ for deprotonated). NMR (¹H and ¹³C) resolves chain conformation: methylene protons (δ 1.2–1.3 ppm) and terminal methyl groups (δ 0.88 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M-H]⁻ at m/z 311.3). For crystalline derivatives, X-ray diffraction provides lattice parameters and packing motifs .

Q. How does this compound interact with serum albumin in vitro, and what binding assays are suitable for quantifying these interactions?

- Methodological Answer : Isothermal titration calorimetry (ITC) measures binding constants (Kd) and stoichiometry (n). Fluorescence quenching assays monitor tryptophan residue changes in albumin (excitation 280 nm, emission 340 nm). Competitive displacement studies using warfarin or ibuprofen (Site I/II ligands) clarify binding specificity. Data analysis employs Stern-Volmer plots and Hill coefficients to assess cooperativity .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in reported thermodynamic properties (e.g., melting points, solubility) of this compound across studies?

- Methodological Answer : Discrepancies often arise from purity variations or measurement techniques. A meta-analysis protocol should standardize data by:

- Excluding studies with unspecified purification methods.

- Comparing DSC heating rates (e.g., 5°C/min vs. 10°C/min).

- Validating solubility data using Hansen solubility parameters.

Contradictions in melting points require cross-laboratory reproducibility trials with certified reference materials .

Q. How should researchers design studies to investigate the cooperative effects between this compound and unsaturated fatty acids in membrane systems?

- Methodological Answer : Use model membranes (e.g., liposomes) with controlled this compound:oleate ratios. Techniques include:

- Fluorescence anisotropy (DPH probes) to measure membrane fluidity.

- Small-angle X-ray scattering (SAXS) to assess bilayer thickness.

- Molecular dynamics simulations (e.g., CHARMM force fields) to predict packing defects. Experimental replicates must account for oxidation of unsaturated lipids (argon atmosphere, antioxidants) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular toxicity assays?

- Methodological Answer : Dose-response curves (0–100 µM) should be fitted to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Outlier detection (Grubbs’ test) and normality tests (Shapiro-Wilk) ensure data robustness. For non-linear kinetics, mixed-effects models account for inter-cell line variability. EC50 values must include 95% confidence intervals .

Q. How can isotopic labeling (e.g., ¹³C) be utilized to trace this compound metabolism in kinetic studies, and what analytical challenges arise?

- Methodological Answer : Uniform ¹³C-labeled this compound is synthesized via microbial fermentation (e.g., Yarrowia lipolytica). LC-MS/MS tracks labeled metabolites (e.g., β-oxidation products). Challenges include isotopic dilution in complex matrices and optimizing MRM transitions for low-abundance intermediates. Data normalization to total protein content minimizes batch effects .

Q. What integrative frameworks reconcile conflicting hypotheses about this compound’s role in inflammatory signaling pathways?

- Methodological Answer : Systems biology approaches combine transcriptomics (RNA-seq of treated macrophages) and lipidomics (LC-MS profiling). Bayesian network analysis identifies co-regulated pathways (e.g., COX-2/PGE2). In vitro knockout models (CRISPR-Cas9 for FABP4 or PPARγ) test mechanistic links. Contradictions are resolved by stratifying data based on cell type-specific lipid handling .

Comparison with Similar Compounds

Structural Analogs: Arachidonic Acid (C20:4)

Arachidonic acid (C20:4), a polyunsaturated fatty acid with four cis double bonds, contrasts sharply with arachidate in both structure and function:

Arachidonic acid’s low melting point (-50°C) enables fluidity in cell membranes, while this compound’s high melting point (76.5°C) reflects its rigidity in lipid bilayers .

Chain Length Analogs: Stearate (C18:0) and Palmitate (C16:0)

Saturated fatty acids with shorter chains exhibit distinct physical and metabolic properties:

Increasing chain length correlates with higher melting points due to stronger van der Waals interactions. This compound’s longer chain enhances thermal stability compared to palmitate and stearate, making it suitable for high-temperature applications .

Functional Analogs: Methyl and Ethyl Esters

Methyl this compound

Methyl this compound (C21H42O2), the methyl ester of this compound, is used in biodiesel and exhibits inhibitory activity against leukotriene A4 hydrolase (LTA4H) . Key properties compared to methyl oleate (C18:1):

| Ester | Saturation | Flash Point (°C) | Application | Source |

|---|---|---|---|---|

| Methyl this compound | Saturated | 215 | Biodiesel, LTA4H inhibitor | |

| Methyl Oleate | Unsaturated | 218 | Biodiesel, lubricants |

Despite conflicting evidence describing methyl this compound as unsaturated in one source , its parent acid (this compound) is definitively saturated . This discrepancy may reflect an error in the cited study.

Ethyl this compound

Ethyl this compound shares anti-inflammatory mechanisms with NSAIDs, inhibiting COX/LOX pathways similarly to arachidonic acid derivatives .

Complex Derivatives: Cholesteryl this compound

Cholesteryl this compound (C47H84O2), a cholesterol ester, is used in lipid membrane studies. Its hybrid structure combines this compound’s hydrophobicity with cholesterol’s rigidity, enabling unique interactions in bilayer systems .

Data Tables

Table 1: Physical Properties of Saturated Fatty Acid Methyl Esters

Data from Gouw & Vlugter (2023) :

| Ester | Density at 20°C (g/cm³) | Molar Volume (cm³/mol) |

|---|---|---|

| Methyl Palmitate (C16:0) | 0.863* | 339.5 |

| Methyl Stearate (C18:0) | 0.862* | 376.6 |

| Methyl this compound (C20:0) | 0.863* | 413.7 |

*Calculated using the equation: $ d_{4}^{20} = 0.85407 + \frac{0.18494}{n + 0.096} $, where $ n $ = fatty acid carbon count .

Table 2: Biodiesel Properties of Methyl Esters

| Property | Methyl this compound | Methyl Oleate | Source |

|---|---|---|---|

| Flash Point (°C) | 215 | 218 | |

| Storage Temp (°C) | -20 | -20 | |

| Saturation | Saturated | Unsaturated |

Properties

Molecular Formula |

C20H39O2- |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

icosanoate |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/p-1 |

InChI Key |

VKOBVWXKNCXXDE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.